molecular formula C8H12ClN3O B13451130 4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride

4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride

Cat. No.: B13451130
M. Wt: 201.65 g/mol
InChI Key: UDNSCUPSFUTIPF-UHFFFAOYSA-N
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Description

4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is known for its unique chemical properties and has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride typically involves a multi-step process starting from pyridine. The first step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This cation then reacts with dimethylamine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in chemical reactions and form complexes with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride include:

  • 4-dimethylaminopyridine (DMAP)
  • N,N-dimethylpyridin-4-amine
  • 4-aminopyridine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

4-amino-N,N-dimethylpyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c1-11(2)8(12)7-5-6(9)3-4-10-7;/h3-5H,1-2H3,(H2,9,10);1H

InChI Key

UDNSCUPSFUTIPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1)N.Cl

Origin of Product

United States

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